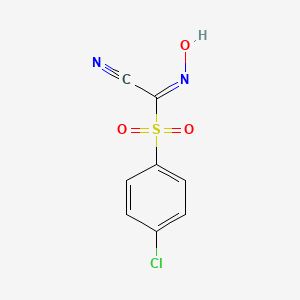
(2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields. It is also known by the name of CHIR99021 and is a potent and selective inhibitor of glycogen synthase kinase 3β (GSK-3β).
Mécanisme D'action
(2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile inhibits GSK-3β by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of various downstream substrates, leading to the inhibition of several cellular processes. The inhibition of GSK-3β has been shown to promote cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
The inhibition of GSK-3β by (2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile has several biochemical and physiological effects. It has been shown to promote the proliferation and differentiation of embryonic stem cells and neural progenitor cells. It also promotes the survival of neurons and has been shown to have potential therapeutic effects in neurodegenerative diseases. Additionally, (2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile has been shown to improve insulin sensitivity and glucose metabolism, making it a potential therapeutic agent for diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile in lab experiments is its selectivity for GSK-3β. This selectivity allows for the specific inhibition of GSK-3β without affecting other cellular processes. Additionally, (2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile is a small molecule that can easily penetrate cell membranes, making it an ideal tool for studying intracellular signaling pathways. However, one of the limitations of using (2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile is its potential toxicity at high concentrations. Therefore, careful consideration should be taken when selecting the appropriate concentration for lab experiments.
Orientations Futures
There are several future directions for the use of (2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile in scientific research. One potential direction is the development of more potent and selective inhibitors of GSK-3β. Another direction is the investigation of the therapeutic potential of (2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile in various diseases. Additionally, the use of (2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile in combination with other therapeutic agents could lead to synergistic effects and improved therapeutic outcomes. Overall, (2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile has significant potential for scientific research and therapeutic applications.
Méthodes De Synthèse
The synthesis of (2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile is a multi-step process that involves the reaction of various chemical reagents. The most commonly used method for synthesizing this compound is through the reaction of 4-chlorobenzaldehyde with 2-amino-2-methyl-1-propanol in the presence of a base to form an imine intermediate. This intermediate is then reacted with sulfonyl chloride to form the final product.
Applications De Recherche Scientifique
(2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile has numerous scientific research applications due to its ability to inhibit GSK-3β. GSK-3β is a serine/threonine kinase that is involved in various cellular processes, including glycogen metabolism, cell differentiation, and apoptosis. Inhibition of GSK-3β has been shown to have therapeutic potential in several diseases, including Alzheimer's disease, diabetes, and cancer.
Propriétés
IUPAC Name |
(2E)-2-(4-chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O3S/c9-6-1-3-7(4-2-6)15(13,14)8(5-10)11-12/h1-4,12H/b11-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVLCJDWUSCNDF-DHZHZOJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(=NO)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)/C(=N/O)/C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2387469.png)
![allyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide](/img/structure/B2387471.png)
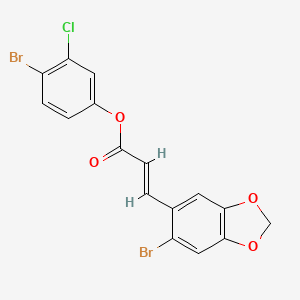
![5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-ylmethanamine](/img/structure/B2387473.png)
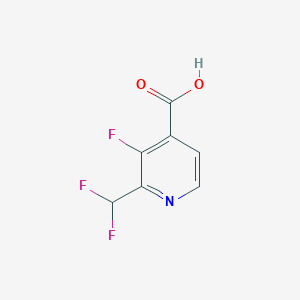
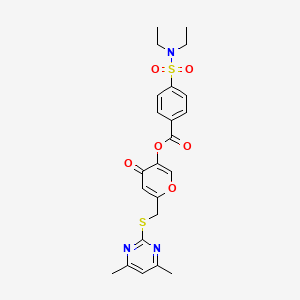
![2-({1-[(4-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2387481.png)
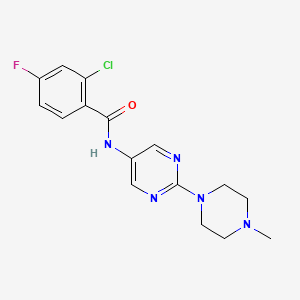
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2387484.png)
![N-(3,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2387485.png)
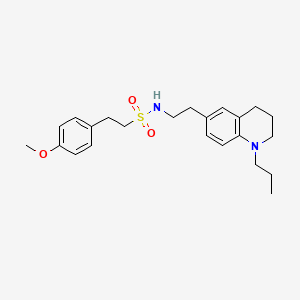
![3-Methyl-8-(3-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2387489.png)
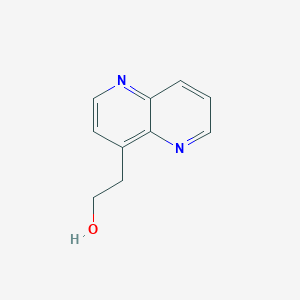
![2-(1-{3-[4-((1E)Prop-1-enyl)-2-methoxyphenoxy]propyl}benzimidazol-2-yl)propan-2-ol](/img/structure/B2387492.png)